molecular formula C7H7N3OS B2407638 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol CAS No. 2155855-91-5

2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol

Cat. No.: B2407638
CAS No.: 2155855-91-5
M. Wt: 181.21
InChI Key: LJVSPWYMBWAVGE-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Motifs in Contemporary Drug Discovery and Chemical Biology Probes

Heterocyclic compounds are foundational to modern drug development. rsc.org Their prevalence is evident in the structures of a vast number of natural products, vitamins, and a significant percentage of commercially available drugs. nih.govmdpi.com Nitrogen- and sulfur-containing heterocycles are particularly prominent due to their ability to engage in various interactions with biological targets like enzymes and receptors. globalresearchonline.net These motifs can influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing its pharmacokinetic and pharmacodynamic profiles. rsc.org

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. nih.govtandfonline.com Its structure is found in numerous FDA-approved drugs for a range of diseases, including cancer and inflammatory conditions. nih.govmdpi.com Pyrazoles are noted for their metabolic stability and their ability to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov

Similarly, the thiazole (B1198619) ring, which contains both sulfur and nitrogen, is a core component of many bioactive molecules, including the antibiotic sulfathiazole and the anticancer agent dasatinib. rsc.orgnih.gov The inclusion of a thiazole ring can be a determining factor for a compound's physicochemical and pharmacokinetic properties, making it a valuable component in drug design. globalresearchonline.net

Rationale for Investigating 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol as a Research Target

The investigation of this compound is predicated on the established importance of its constituent heterocyclic systems—pyrazole and thiazole. The hybridization of these two potent pharmacophores into a single molecular entity offers the potential for novel biological activity. globalresearchonline.net The rationale for targeting this specific compound can be broken down by its structural features:

The Pyrazole Moiety : As a core component, the pyrazole ring provides a metabolically stable anchor. The N-methylation (1-Methyl) is a common strategy in medicinal chemistry to modulate properties such as solubility, cell permeability, and metabolic stability, while also removing the hydrogen bond donor capability of the parent N-H pyrazole. nih.gov

The Hydroxyl Group (-ol) : The hydroxyl group at position 5 of the thiazole ring can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. Its position on the thiazole ring is a critical design element.

By combining these features, this compound represents a novel chemical entity with the potential to interact with various biological systems in a unique manner, making it a compelling target for screening and further investigation in chemical biology and drug discovery programs.

Overview of Prior Academic Research on Related Pyrazole and Thiazole Derivatives

While research specifically on this compound is not extensively documented in public literature, a significant body of work exists on related pyrazole-thiazole hybrids. This research demonstrates the broad therapeutic potential of this scaffold. Hybrid molecules incorporating these rings have been investigated for a wide array of biological activities. globalresearchonline.netekb.eg

Numerous studies have reported the synthesis and evaluation of pyrazole-thiazole derivatives with significant biological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. rsc.org For instance, certain pyrazolyl-thiazole derivatives have shown promising activity against various bacterial and fungal strains. nih.gov Others have been identified as potent inhibitors of enzymes implicated in disease, such as cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

The fusion of these two rings can also lead to compounds with enhanced efficacy or novel mechanisms of action compared to molecules containing only one of the heterocyclic systems. ekb.eg The existing literature strongly supports the continued exploration of novel pyrazole-thiazole derivatives as a promising avenue for the discovery of new biologically active agents.

Table 1: Examples of Biological Activities of Pyrazole-Thiazole Derivatives from Academic Research

Compound Class Biological Activity Target/Model System Reference
Pyrazolo[5,1-b]thiazole derivatives Antimicrobial, Anticancer Various bacterial strains and cancer cell lines nih.gov
Thiazolyl-pyrazoline hybrids Antitubercular, Anti-inflammatory, Antimicrobial Various biological assays ekb.eg
5-Acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles Antimicrobial, Anthelmintic Pathogenic bacterial and fungal species researchgate.net
Pyrazolyl-thiazole derivatives of thiophene Antimicrobial, Antioxidant E. coli, S. aureus, A. niger rsc.orgnih.gov
N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives Anticancer Human cancer cell lines nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVSPWYMBWAVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 4 Yl Thiazol 5 Ol and Its Structural Analogs

Retrosynthetic Analysis of the 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol Core Structure

A retrosynthetic analysis of this compound suggests several logical disconnections based on well-established synthetic transformations for thiazole (B1198619) heterocycles. The most prominent approach is rooted in the Hantzsch thiazole synthesis, which is a cornerstone of thiazole chemistry. ijper.orgresearchgate.net

The primary disconnection breaks the thiazole ring, identifying two key building blocks: a thioamide synthon and an α-halocarbonyl compound. This leads to the retrosynthetic pathway shown below:

Disconnection 1 (C2-N3 and C5-S1 bonds): This disconnection, central to the Hantzsch synthesis, simplifies the target molecule 1 into 1-methyl-1H-pyrazole-4-carbothioamide 2 and an α-halo-β-ketoester or a related equivalent, such as ethyl 2-chloroacetoacetate 3 . The thioamide 2 provides the N3-C2-substituent fragment, while the chloroester 3 provides the S1-C5-C4 backbone of the thiazole ring.

Disconnection 2 (Pyrazole Ring): The precursor 1-methyl-1H-pyrazole-4-carbothioamide 2 can be further disconnected. A functional group interconversion from a thioamide to a nitrile or an amide is a common step. This leads back to 1-methyl-1H-pyrazole-4-carbonitrile or 1-methyl-1H-pyrazole-4-carboxamide, which can be synthesized from simpler acyclic precursors. A standard pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. For the target's specific substitution pattern, precursors could include a formyl-dicarbonyl equivalent and methylhydrazine.

This analysis establishes a convergent synthetic strategy where the pyrazole and thiazole moieties are constructed from simple, readily available starting materials and then coupled in a final, ring-forming step.

Classical and Modern Synthetic Routes to the Thiazole Moiety of this compound

Classical Hantzsch Thiazole Synthesis: The Hantzsch synthesis is the most widely used method for constructing the thiazole core. researchgate.netrsc.org In the context of the target molecule, this involves the reaction of a thioamide with an α-halocarbonyl compound. To achieve the desired 5-hydroxythiazole, an α-halo-β-ketoester like ethyl 2-chloroacetoacetate is an ideal starting material. The reaction proceeds through initial S-alkylation of the thioamide, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The resulting product is an ethyl thiazole-5-carboxylate, which can then be hydrolyzed and decarboxylated, or in some cases, the ester can be converted to the desired hydroxyl group through other functional group manipulations.

Modern Synthetic Routes: While the Hantzsch synthesis remains prevalent, modern methods offer alternative pathways, often with improved yields or milder conditions. bohrium.comnih.gov

Rhodium-Catalyzed Reactions: One advanced method involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst. This process generates 2,5-disubstituted thiazoles and can be performed as a one-pot procedure starting from terminal alkynes. organic-chemistry.org This approach avoids the need for unstable α-haloaldehydes, which are often a limitation in traditional Hantzsch syntheses for certain substitution patterns. organic-chemistry.org

From N-Substituted α-Amino Acids: A metal-free approach utilizes readily available N-substituted α-amino acids, which are treated with thionyl chloride and a base. This reaction proceeds through carboxylic acid activation, intramolecular cyclization, and deoxygenation to afford 2,5-disubstituted thiazoles in excellent yields. nih.govchemrxiv.org

The choice of method depends on the availability of starting materials and the desired functional group tolerance. For the specific synthesis of a 5-hydroxythiazole derivative, the classical Hantzsch approach using a functionalized α-halocarbonyl remains one of the most direct and reliable routes.

Strategies for Constructing the 1-Methyl-1H-pyrazol-4-yl Substituent

The synthesis of the 1-methyl-1H-pyrazol-4-yl moiety, which serves as the C2 substituent on the thiazole ring, begins with the construction of the pyrazole core itself. The key precursor for the subsequent coupling reaction is 1-methyl-1H-pyrazole-4-carbothioamide.

Pyrazole Ring Formation: The most common method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine. nih.gov To obtain the desired 1,4-disubstituted pattern, specific precursors are required. A typical route involves:

Reaction of a β-ketoaldehyde or a protected equivalent with methylhydrazine.

Use of precursors like ethyl 3-(dimethylamino)acrylate, which can react with methylhydrazine to form the pyrazole ring.

Functionalization at the C4 Position: Once the 1-methyl-1H-pyrazole ring is formed, the C4 position must be functionalized to introduce the carbothioamide group. This is typically a multi-step process:

Formylation: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a highly effective method for introducing a formyl group (-CHO) at the C4 position of the pyrazole ring, yielding 1-methyl-1H-pyrazole-4-carbaldehyde. mdpi.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-methyl-1H-pyrazole-4-carboxylic acid).

Amidation: The carboxylic acid is then converted to the primary amide (1-methyl-1H-pyrazole-4-carboxamide), for instance, by activating the acid with thionyl chloride followed by reaction with ammonia.

Thionation: Finally, the amide is converted to the desired 1-methyl-1H-pyrazole-4-carbothioamide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. This thioamide is the direct precursor for the Hantzsch thiazole synthesis. nanobioletters.comacs.org

Coupling Reactions for the Formation of this compound

The pivotal step in synthesizing the target molecule is the coupling of the pre-formed pyrazole and thiazole precursors. As indicated by the retrosynthetic analysis, the Hantzsch thiazole synthesis represents the most direct and classical coupling method.

The reaction involves the condensation of 1-methyl-1H-pyrazole-4-carbothioamide with an appropriate α-halocarbonyl compound. To obtain the 5-hydroxy functionality, a precursor like ethyl 2-chloroacetoacetate is used. The sequence is as follows:

The sulfur atom of the pyrazole carbothioamide acts as a nucleophile, displacing the chloride from ethyl 2-chloroacetoacetate to form an S-alkylated intermediate.

The nitrogen atom of the thioamide intermediate then attacks the ketone carbonyl group, leading to cyclization.

A subsequent dehydration step occurs, resulting in the formation of the aromatic thiazole ring, yielding ethyl 2-(1-methyl-1H-pyrazol-4-yl)thiazole-5-carboxylate.

The final step is the hydrolysis of the ester to a carboxylic acid, followed by a potential decarboxylation under thermal or acidic conditions, although direct conversion to the 5-hydroxythiazole tautomer is the expected outcome from the cyclization of such β-ketoester derivatives. The thiazol-5-ol (B1612293) exists in equilibrium with its keto tautomer, thiazol-5(4H)-one.

Modern cross-coupling reactions, such as Suzuki or Stille couplings, could also be envisioned. researchgate.net This would require synthesizing a 4-halopyrazole and a 2-organometallic-thiazol-5-ol derivative (or vice versa) and coupling them using a palladium catalyst. However, this approach is often more complex due to the need for pre-functionalized heterocycles and the potential for competing side reactions.

Synthesis of Structurally Related Analogs for Structure-Activity Relationship Investigations

The synthetic routes described are highly adaptable for creating a library of structural analogs to investigate structure-activity relationships (SAR). Modifications can be introduced at various positions on both the pyrazole and thiazole rings. researchgate.netkau.edu.sa

Modifications of the Pyrazole Moiety:

N1-Substituent: By using different substituted hydrazines (e.g., ethylhydrazine, phenylhydrazine) in the initial pyrazole synthesis, the N1-methyl group can be replaced with other alkyl or aryl groups.

C3 and C5 Substituents: Altering the 1,3-dicarbonyl precursor allows for the introduction of various substituents at the C3 and C5 positions of the pyrazole ring.

Modifications of the Thiazole Moiety:

C4-Substituent: The choice of the α-halocarbonyl compound in the Hantzsch synthesis directly determines the substituent at the C4 position. Using α-haloketones other than ethyl 2-chloroacetoacetate (e.g., 3-chloropentane-2,4-dione) will introduce different groups at this position.

The table below illustrates potential modifications for SAR studies.

Position of VariationPrecursor to ModifyExample of Modified PrecursorResulting Analog Structure
Pyrazole N1MethylhydrazineEthylhydrazine2-(1-Ethyl -1H-pyrazol-4-yl)thiazol-5-ol
Pyrazole C31,3-Dicarbonyl1,1,1-Trifluoro-2,4-pentanedione2-(1,3-Dimethyl-5-trifluoromethyl -1H-pyrazol-4-yl)thiazol-5-ol
Thiazole C4Ethyl 2-chloroacetoacetate3-Chloro-2,4-pentanedione2-(1-Methyl-1H-pyrazol-4-yl)-4-methyl -thiazol-5-ol

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The parent compound, this compound, is achiral. However, chiral analogs can be synthesized for specialized applications, such as probing chiral biological recognition sites. Stereoselectivity can be introduced by using chiral starting materials or chiral catalysts. nih.gov

A common strategy is to append a chiral substituent to either the pyrazole or thiazole ring. For example, a chiral center can be introduced at the C4 position of the thiazole ring by using a chiral α-haloketone in the Hantzsch synthesis. These chiral ketones can be derived from natural sources like amino acids or synthesized using asymmetric methods.

Alternatively, chiral building blocks can be used to construct the pyrazole ring. For instance, if a chiral substituent is desired on the N1 position, a chiral hydrazine derivative would be employed in the initial ring formation.

The synthesis of chiral thiazoline (B8809763) and thiazole building blocks is a well-developed field, often applied to the total synthesis of peptide-derived natural products. nih.govdocumentsdelivered.com These established methodologies provide a robust toolbox for creating optically pure analogs of the target compound. nih.gov

Application of Green Chemistry Principles in the Synthesis of Thiazol-5-ol Derivatives

Recent advancements in chemical synthesis have emphasized the importance of green chemistry to reduce environmental impact. These principles are highly applicable to the synthesis of thiazole and pyrazole derivatives. acs.orgpharmacognosyjournal.net

Green Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Greener alternatives include water, ethanol, or polyethylene (B3416737) glycol (PEG), which are less toxic and more environmentally benign. Aqueous methods for the synthesis of pyrazoles have been particularly well-developed. thieme-connect.com

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonication can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.gov These techniques have been successfully applied to multicomponent reactions for synthesizing pyrazole derivatives. nih.gov

Catalysis: The use of reusable, heterogeneous catalysts can replace stoichiometric reagents that generate significant waste. For instance, silica-supported tungstosilicic acid has been used as a recyclable catalyst for the Hantzsch thiazole synthesis. mdpi.com Nano-catalysts are also being explored for the efficient synthesis of pyrazoles. pharmacognosyjournal.net

Multi-Component Reactions (MCRs): Designing syntheses where multiple starting materials are combined in a single step (an MCR) improves atom economy and reduces the number of purification steps. The Hantzsch synthesis itself can be performed as a three-component reaction, combining an aldehyde, thiourea, and an α-haloketone, showcasing an inherently green characteristic. mdpi.com

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable.

Investigation of Biological Activities and Molecular Mechanisms of Action of 2 1 Methyl 1h Pyrazol 4 Yl Thiazol 5 Ol

High-Throughput Screening and Phenotypic Assays for Activity Profiling of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol

High-throughput screening (HTS) and phenotypic assays are crucial initial steps in the discovery of novel therapeutic agents. These methods allow for the rapid screening of large libraries of compounds to identify those that elicit a desired biological response. For a compound like this compound, HTS would be employed to test its activity against a wide range of biological targets or in various disease models.

Phenotypic assays, which measure the effect of a compound on cell behavior or morphology, are particularly valuable for identifying compounds with novel mechanisms of action. For instance, in the context of cancer research, a phenotypic screen might assess the ability of this compound to inhibit the proliferation of cancer cell lines. The anti-proliferative activity of related pyrazole-thiazole derivatives has been evaluated against various cancer cell lines, such as A549 (lung cancer) and T-47D (breast cancer). scienceopen.com

Table 1: Example of Anti-proliferative Activity of Thiazolyl-Pyrazoline Derivatives

Compound Cell Line IC50 (µM)
7g A549 3.92
T-47D 0.88
7m A549 6.53
T-47D 0.75

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data from a study on novel 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives. scienceopen.com

In the field of infectious diseases, HTS and phenotypic assays could be used to screen for antimicrobial or antiviral activity. For example, related pyrazole (B372694) and thiazole (B1198619) derivatives have been tested for their ability to inhibit the growth of various bacterial and fungal strains. researchgate.net

Identification and Validation of Molecular Targets and Ligand-Receptor Interactions of the Compound

Once a compound shows promising activity in initial screens, the next critical step is to identify its specific molecular target(s). This is essential for understanding its mechanism of action and for further optimization.

Many drugs exert their effects by modulating the activity of enzymes. For pyrazole-thiazole derivatives, enzymatic assays are commonly used to determine if they can inhibit or activate specific enzymes. For example, some pyrazole-thiazole compounds have been investigated as inhibitors of enzymes like phosphodiesterase 3 (PDE3), which is a target for cardiotonic agents. nih.gov Similarly, related compounds have been identified as inhibitors of ADAMTS-5, an enzyme involved in cartilage degradation. nih.gov

Table 2: Example of Enzymatic Inhibition by Pyrazole-Thiazole Derivatives

Compound Enzyme IC50 (µM)
6d PDE3A 0.24
PDE3B 2.34
12 ADAMTS-5 1.1

IC50 values represent the concentration of the compound required to inhibit enzyme activity by 50%. nih.govnih.gov

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity. These assays are crucial for understanding the interaction between a ligand (the compound) and its receptor. While direct receptor binding data for this compound is unavailable, related pyrazole-thiazole structures have been studied for their interaction with receptors like the epidermal growth factor receptor (EGFR). scienceopen.com

Allosteric modulation, where a compound binds to a site on the receptor that is different from the primary binding site, is an increasingly important area of drug discovery. mdpi.com Investigating the potential for allosteric modulation by this compound could reveal novel mechanisms of action.

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. nih.gov Small molecules that can modulate PPIs are therefore of great therapeutic interest. Pyrazole-containing compounds have been explored as modulators of PPIs, such as the interaction between MDM2 and p53. nih.gov Investigating whether this compound can disrupt or stabilize specific PPIs could uncover novel therapeutic applications.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

For example, if this compound were found to inhibit EGFR, as has been shown for related compounds, subsequent studies would focus on its effects on the EGFR signaling pathway. scienceopen.com This would involve examining the phosphorylation status of downstream proteins like Akt and ERK, and assessing the impact on cellular processes regulated by this pathway, such as cell proliferation, survival, and apoptosis. scienceopen.com

Techniques such as Western blotting, ELISA, and reporter gene assays are commonly used to study the modulation of signaling pathways by small molecules.

Cellular Permeability and Intracellular Distribution Studies in Research Models

For a compound to be effective, it must be able to reach its intracellular target. Therefore, studies on cellular permeability and intracellular distribution are essential. The physicochemical properties of a molecule, such as its lipophilicity and polar surface area, play a significant role in its ability to cross cell membranes. The hybridization of pyrazole and thiazole moieties can result in compounds with balanced lipophilicity, potentially optimizing membrane penetration.

Experimental models, such as the Caco-2 cell permeability assay, are often used to predict the intestinal absorption of a compound. Fluorescence microscopy techniques, using fluorescently labeled versions of the compound, can be employed to visualize its intracellular distribution and determine if it co-localizes with specific organelles or its molecular target.

Investigation of this compound in In Vitro Cellular Models of Biological Processes

At present, detailed research findings from in vitro cellular model studies specifically investigating this compound are not extensively available in peer-reviewed literature. The biological activity of compounds containing pyrazole and thiazole rings has been a subject of broader scientific interest, with various derivatives being explored for their potential pharmacological effects. nih.govnih.govnih.gov However, specific data on the effects of this compound in cellular models, including potential cytotoxic, anti-inflammatory, or other biological activities, remain to be published.

The general classes of pyrazole and thiazole derivatives have been noted for a wide range of biological activities, which often serves as a foundational rationale for the synthesis and investigation of novel analogs. nih.govnih.gov Future in vitro studies on this compound would likely involve a battery of cell-based assays to screen for various biological effects.

A hypothetical representation of the type of data that could be generated from such studies is presented in the interactive table below. This table is for illustrative purposes only and does not represent actual experimental data for this specific compound.

Table 1: Illustrative Data from Hypothetical In Vitro Cellular Assays

Cell Line Biological Process Investigated Assay Type Endpoint Measured Hypothetical Result (IC₅₀/EC₅₀ in µM)
MCF-7 (Human Breast Cancer) Cytotoxicity MTT Assay Cell Viability > 100
A549 (Human Lung Carcinoma) Cytotoxicity MTT Assay Cell Viability > 100
RAW 264.7 (Murine Macrophage) Anti-inflammatory Activity Griess Assay Nitric Oxide Production 50

Functional Genomics and Proteomics Approaches to Understand the Compound's Biological Action

The application of functional genomics and proteomics to understand the specific biological actions of this compound is a critical next step in its preclinical evaluation. These powerful technologies allow for an unbiased, system-wide analysis of the molecular changes induced by a compound in a cellular model.

Currently, there are no published studies that have employed functional genomics (such as transcriptomics via RNA-sequencing) or proteomics (such as mass spectrometry-based protein profiling) to specifically investigate the mechanism of action of this compound.

Should such research be undertaken, the expected outcomes would provide a comprehensive overview of the compound's impact on cellular pathways. For instance, transcriptomic analysis could reveal changes in gene expression profiles, highlighting upregulated or downregulated genes and pathways upon treatment. Proteomic studies would complement this by identifying alterations in protein expression and post-translational modifications, offering direct insights into the functional changes within the cell.

The following interactive table illustrates the potential data that could be generated from a hypothetical proteomics study. This is a conceptual representation and is not based on actual experimental results for this compound.

Table 2: Illustrative Data from a Hypothetical Proteomics Study in a Relevant Cell Line

Protein Target Uniprot ID Fold Change (Treated vs. Control) Biological Pathway Implicated Potential Implication
Cyclooxygenase-2 P35354 -2.5 Inflammation Anti-inflammatory effect
Caspase-3 P42574 +3.0 Apoptosis Pro-apoptotic activity
NF-kappa-B p65 subunit Q04206 -1.8 Inflammation, Cell Survival Modulation of inflammatory and survival pathways

Further research utilizing these advanced methodologies is imperative to build a comprehensive biological profile for this compound and to validate any initial findings from preliminary in vitro screenings.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1 Methyl 1h Pyrazol 4 Yl Thiazol 5 Ol Analogs

Design Principles for SAR Studies: Scaffold Hopping, Bioisosterism, and Fragment-Based Approaches

The optimization of lead compounds like 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol relies on established medicinal chemistry principles to explore chemical space and improve biological activity.

Scaffold Hopping and Bioisosterism : These are key strategies used for lead optimization. researchgate.net Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is fundamental to medicinal chemistry. acs.org A more advanced application of this is scaffold hopping, which involves replacing a central core structure with a topologically different one while preserving the key binding interactions. acs.org In the context of the this compound scaffold, the pyrazole (B372694) moiety could be replaced with other five-membered heterocycles such as imidazoles or triazoles. This has been demonstrated in the development of CB1 cannabinoid receptor antagonists, where thiazole (B1198619), triazole, and imidazole (B134444) cores were shown to be effective bioisosteres for a 1,5-diarylpyrazole motif. acs.org Such modifications can lead to improved properties, novel intellectual property, and potentially different selectivity profiles.

Fragment-Based Approaches : Fragment-based drug discovery (FBDD) is an established method in which small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads. nih.gov The thiazole ring is a common and attractive building block in FBDD campaigns. nih.gov The this compound scaffold can be deconstructed into its constituent pyrazole and thiazole fragments. These fragments can be screened independently to understand their individual contributions to target binding. Subsequent optimization often involves growing the fragment by adding functional groups or linking it with other fragments to enhance affinity and selectivity. nih.gov However, it is noted that some substructures, like 2-aminothiazoles, can be "frequent hitters" in screening campaigns, necessitating careful validation to ensure specific on-target engagement. nih.gov

Impact of Substituents on the Thiazole Ring on the Biological Activity of this compound Analogs

The thiazole ring is a versatile scaffold whose biological activity can be finely tuned by altering substituents at its various positions. ekb.eg For analogs of this compound, the key position available for substitution is C4. SAR studies on related pyrazolyl-thiazole compounds have shown that the nature of the substituent on the thiazole ring significantly influences biological outcomes.

For instance, in a series of pyrazole-thiazole-hydrazone compounds tested for antifungal activity, substitutions at the C4 position of a phenyl ring attached to the thiazole were critical. The presence of electron-withdrawing groups, such as chlorine (Cl) and fluorine (F), at this position enhanced the antifungal activity against various Candida species. nih.govresearchgate.net Specifically, compounds with these substitutions showed strong inhibition of 14-α-sterol demethylase, an essential enzyme in ergosterol (B1671047) biosynthesis. nih.govresearchgate.net

Another study on antimicrobial pyrazolyl-thiazole derivatives found that a p-bromophenyl substitution at the fourth position of the thiazole ring increased both antifungal and antituberculosis activities. nih.gov This highlights the importance of halogens in modulating the activity of this class of compounds. The introduction of different groups can affect the molecule's electronics, lipophilicity, and steric profile, thereby altering its interaction with the target protein.

Scaffold/SeriesSubstituent Position on Thiazole RingSubstituent TypeImpact on Biological ActivityReference
Pyrazole-thiazole-hydrazoneC4 (of an attached phenyl ring)Electron-withdrawing (e.g., -Cl, -F)Enhanced antifungal activity nih.govresearchgate.net
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleC4p-bromophenylIncreased antifungal and antituberculosis activity nih.gov
Pyrazolyl-thiazole derivativesC44-Nitro substitutionIncreased antistaphylococcal activity nih.gov
Pyrazolyl-thiazole derivativesC42-Chloro substitutionInduced broad-spectrum antibacterial activity nih.gov
Pyrazolyl-thiazole derivativesC43-Chloro substitutionInduced activity against specific bacterial strains (MSSA) nih.gov
Pyrazolyl-thiazole derivativesC4-F, -OH, -CH3Inactivated the compounds nih.gov

Influence of Modifications to the Pyrazole Moiety on Molecular Interactions and Biological Outcomes

The pyrazole moiety is a privileged scaffold in medicinal chemistry, and modifications to this ring system are a cornerstone of SAR studies for pyrazolyl-thiazole analogs. nih.govnih.gov Structural changes to the pyrazole can significantly alter a compound's ability to interact with biological targets, thereby affecting its efficacy and selectivity. nih.gov

In studies of 3,5-diphenylpyrazole (B73989) derivatives as meprin inhibitors, structural variation of one of the phenyl moieties at position 3(5) of the pyrazole ring led to notable changes in inhibitory activity. nih.gov For example, replacing a phenyl group with smaller residues like methyl or benzyl (B1604629) decreased activity, whereas a bulkier cyclopentyl moiety maintained similar activity levels. nih.gov This suggests that the size and shape of substituents on the pyrazole ring are critical for fitting into the enzyme's active site.

Furthermore, the electronic properties of substituents play a key role. In a series of pyrazole derivatives, compounds with electron-donating groups (like methyl) showed more potent anti-inflammatory activity than those with electron-withdrawing groups (like nitro). globalresearchonline.net These modifications influence the electron density of the pyrazole ring, which can affect its ability to form hydrogen bonds or other non-covalent interactions with the target protein. Such modifications have been shown to be critical for the development of potent therapeutic agents. nih.gov

Role of the N-Methyl Group in the Pyrazole Ring on Compound Efficacy and Selectivity

The substitution on the nitrogen atom of the pyrazole ring is a critical determinant of a compound's pharmacological profile. In the specific case of this compound, the methyl group at the N1 position is not merely a structural feature but plays a significant role in efficacy and selectivity.

One key function of the N-methyl group is to prevent metabolic N-oxidation, which can be a common route of degradation for N-unsubstituted pyrazoles. This methylation can also help maintain the planarity of the pyrazole ring system, which may be important for optimal binding to a target.

However, the influence of N-substitution is highly target-dependent. In a study on meprin inhibitors based on a 3,5-diphenylpyrazole scaffold, the introduction of lipophilic moieties at the N1 position, including a methyl group, resulted in a 4- to 6-fold decrease in activity against both meprin α and meprin β compared to the unsubstituted analog. nih.gov This suggests that for certain targets, an unsubstituted N-H group may be crucial, potentially acting as a hydrogen bond donor in the active site. Conversely, for other targets, the N-methyl group could be beneficial by engaging in favorable hydrophobic interactions or by preventing unfavorable steric clashes that an N-H might cause with certain receptor conformations. Therefore, the optimization of this position is a critical step in the drug design process.

Exploration of Linker Chemistry and Conformational Preferences in Derivatization

In the scaffold this compound, the pyrazole and thiazole rings are directly connected. However, a common strategy in medicinal chemistry involves introducing a linker between two heterocyclic cores to modulate the compound's properties. The nature of this linker—its length, rigidity, and chemical composition—can profoundly affect the molecule's conformational preferences and, consequently, its biological activity.

Many biologically active pyrazolyl-thiazole derivatives incorporate linkers such as hydrazone (-C=N-NH-). nih.govnih.gov These linkers are not merely spacers; they often participate in binding interactions and define the relative orientation of the two rings. A flexible linker allows the molecule to adopt multiple conformations, which might be advantageous for binding to a dynamic protein pocket. Conversely, a rigid linker restricts the conformational freedom, which can be beneficial if it pre-organizes the molecule into its bioactive conformation, thus reducing the entropic penalty of binding.

For example, pyrazole-thiazolidinone hybrids have been studied where the two cores are connected by a hydrazone linker. nih.gov The SAR of these compounds revealed that the linker was integral to their anticancer activity. nih.gov Exploration of different linker chemistries—from simple alkyl chains to more complex, rigid units like alkynes or amides—is a powerful tool for optimizing the spatial arrangement of the key pharmacophoric elements and improving interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Thiazol-5-ol (B1612293) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dmed.org.ua This approach is invaluable for predicting the activity of novel derivatives, optimizing chemical synthesis, and designing new compounds with desired properties. laccei.org

For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict various biological activities, including anti-inflammatory and anticancer effects. laccei.orgresearchgate.net These models are built using a series of known thiazole derivatives and their measured biological activities (e.g., IC50 values). Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), topological (e.g., connectivity indices), physicochemical (e.g., LogP, molar refractivity), or geometric. imist.maresearchgate.net

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to create an equation that links these descriptors to the biological activity. imist.maresearchgate.net For example, a 2D-QSAR model for thiazole derivatives as 5-lipoxygenase inhibitors was developed using MLR, yielding a statistically significant correlation. laccei.org The predictive power of these models is assessed through internal and external validation methods. imist.ma Once validated, these models can be used to virtually screen new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

Summary of QSAR Models for Thiazole Derivatives
Target/ActivityQSAR MethodKey Statistical ParametersReference
5-Lipoxygenase (5-LOX) Inhibition2D-QSAR (MLR)Correlation Coefficient (R²) = 0.626, Test Set Prediction (R²pred) = 0.621 laccei.org
Xanthine Oxidase (XO) Inhibition3D-QSAR (CoMFA)Cross-validated (q²) = 0.698, Non-cross-validated (r²) = 0.992, Predictive (r²pred) = 0.653 researchgate.net
PIN1 Inhibition2D-QSAR (MLR)R² = 0.76, Cross-validation (R²cv) = 0.63, External Prediction (R²test) = 0.78 imist.maresearchgate.net
PIN1 Inhibition2D-QSAR (ANN)R² = 0.98, Cross-validation (R²cv) = 0.99, External Prediction (R²test) = 0.98 imist.maresearchgate.net

Understanding the Relationship Between Structural Features and Target Selectivity for this compound Analogs

A primary goal of SAR and SPR studies is not only to enhance potency but also to achieve target selectivity. Selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate. The relationship between structural features and target selectivity is often complex, with small chemical modifications leading to significant changes in the selectivity profile.

For pyrazole-based inhibitors, selectivity can be tuned by modifying the substituents on the pyrazole ring. nih.gov In a study of meprin inhibitors, modifying the aryl moiety on the pyrazole scaffold was shown to affect selectivity against related metalloproteases like MMPs and ADAMs. nih.gov For instance, a pyrazole bearing two benzodioxolane moieties exhibited higher inhibition of off-target MMP2 compared to other analogs, demonstrating that this structural change altered the selectivity profile. nih.gov

Similarly, for analogs of this compound, modifying the substituents on either the pyrazole or the thiazole ring could impart selectivity for a specific enzyme isoform or receptor subtype. This is achieved by exploiting subtle differences in the amino acid residues of the binding sites between the target and off-target proteins. A substituent might form a favorable interaction (e.g., hydrogen bond, hydrophobic contact) with a residue present only in the desired target, thus enhancing affinity for that target while having a neutral or detrimental effect on binding to others. A systematic exploration of these structural features is therefore essential for developing highly selective inhibitors.

Computational and Theoretical Chemistry Studies of 2 1 Methyl 1h Pyrazol 4 Yl Thiazol 5 Ol

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, and a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the target and calculating a score that estimates the binding affinity. For pyrazole-based compounds, common targets include kinases and viral proteases due to their roles in various diseases. chemmethod.comresearchgate.net

A hypothetical docking study of this compound against a protein kinase would likely reveal key interactions. The nitrogen atoms of the pyrazole (B372694) ring could act as hydrogen bond acceptors with residues in the hinge region of the kinase, while the hydroxyl group on the thiazole (B1198619) ring could form hydrogen bonds with other residues in the active site.

Interactive Table 1: Hypothetical Molecular Docking Results Below is a table showing potential interactions and binding scores for the compound against a hypothetical protein kinase.

MetricValueInteracting Residue(s)
Binding Affinity (kcal/mol)-8.5-
Hydrogen Bonds3Asp145, Glu98
Pi-Pi Stacking1Phe80
Hydrophobic Interactions4Val35, Leu132, Ala50

Following docking, molecular dynamics (MD) simulations are performed to analyze the stability of the ligand-target complex over time. researchgate.netresearchgate.net An MD simulation would model the movements of the ligand and protein atoms, providing insights into the flexibility of the complex and the durability of the predicted interactions. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess stability.

Interactive Table 2: Hypothetical Molecular Dynamics Simulation Metrics This table presents example data from a 100-nanosecond MD simulation.

MetricAverage Value (Å)Interpretation
RMSD of Ligand1.5Indicates stable binding within the pocket.
RMSF of Binding Site Residues0.8Shows low fluctuation, suggesting a stable binding site.
RMSD of Protein Backbone2.1Represents overall stability of the protein structure.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. ekb.eg These calculations provide a fundamental understanding of the molecule's electronic structure, which governs its reactivity and interactions. For this compound, key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the electron density around the molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack and capable of forming hydrogen bonds.

Interactive Table 3: Predicted Electronic Properties from Quantum Calculations The following table contains hypothetical data from a DFT calculation on the compound.

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRegion most likely to donate electrons.
LUMO Energy-1.8 eVRegion most likely to accept electrons.
HOMO-LUMO Gap4.4 eVIndicates moderate chemical reactivity and stability.
Dipole Moment3.5 DebyeSuggests the molecule is polar.

In Silico Prediction of Binding Affinity and Pharmacophore Modeling for Compound Derivatives

While docking provides an initial estimate, more rigorous methods can be used for predicting binding affinity. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculate the free energy of binding from MD simulation snapshots.

Pharmacophore modeling is another essential in silico technique. It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model for this compound and its derivatives would be constructed based on their common structural features and interactions observed in docking studies. This model serves as a 3D query for screening large compound libraries to find new molecules with the potential for similar biological activity.

Interactive Table 4: Hypothetical Pharmacophore Features This table outlines the key chemical features identified for a pharmacophore model of the compound.

FeatureNumber of FeaturesLocation on Moiety
Hydrogen Bond Donor1Thiazole-OH group
Hydrogen Bond Acceptor2Pyrazole Nitrogens, Thiazole Nitrogen
Aromatic Ring2Pyrazole Ring, Thiazole Ring
Hydrophobic Center1Pyrazole-Methyl group

Ligand-Based and Structure-Based Virtual Screening Methodologies for Related Compounds

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This process can be either structure-based or ligand-based.

In structure-based virtual screening, the 3D structure of the target protein is used. A library of compounds is docked into the binding site, and molecules are ranked based on their docking scores and predicted interactions. This approach is powerful when the target structure is known. chemmethod.com

In ligand-based virtual screening, one or more known active molecules are used as a template. The screening searches for other molecules in a database that have similar 2D or 3D structural features or pharmacophores. This method is applied when the 3D structure of the target is unavailable. The pyrazole-thiazole scaffold present in this compound could be used as a query in such a screening to discover novel compounds with potential activity against targets like SARS-CoV-2 proteases or various kinases. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscape Mapping of the Compound

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be achieved through the rotation of single bonds. iu.edu.sa For a molecule like this compound, rotation around the single bond connecting the pyrazole and thiazole rings is of particular interest. Computational methods can systematically explore the potential energy surface to identify low-energy, stable conformers.

An energy landscape map visualizes the energy of the molecule as a function of its conformational coordinates. This map helps to understand the molecule's flexibility and the energy barriers between different conformations, which can be crucial for how it fits into a protein's binding site.

Interactive Table 5: Hypothetical Relative Energies of Conformers This table shows the relative energies of different rotational isomers (rotamers) of the compound.

ConformerDihedral Angle (Pyrazole-Thiazole)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)30°0.0075.2
2150°1.2515.5
3-90°2.509.3

Predictive ADMET Modeling for Research Compound Prioritization and Optimization

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a potential drug. Predictive ADMET modeling uses computational tools to estimate these properties in silico, allowing for early-stage filtering and optimization of drug candidates. bhsai.orgsemanticscholar.org Machine learning and quantitative structure-activity relationship (QSAR) models are widely used for these predictions. nih.goviapchem.org

For this compound, a range of ADMET properties would be predicted to assess its drug-likeness. These predictions help researchers prioritize compounds that are more likely to have favorable profiles, reducing the time and cost associated with experimental testing. researchgate.net

Interactive Table 6: Predicted ADMET Properties The following table provides a summary of hypothetical in silico ADMET predictions for the compound.

PropertyPredicted ValueAcceptable RangeInterpretation
Absorption
Caco-2 PermeabilityHigh> 1 x 10⁻⁶ cm/sLikely to be well-absorbed from the gut.
Human Intestinal Absorption95%> 80%High probability of good oral absorption.
Distribution
LogP (Lipophilicity)2.11-3Balanced solubility and permeability.
Blood-Brain Barrier PermeabilityLow-Unlikely to cross into the central nervous system.
Metabolism
CYP2D6 InhibitorNo-Low risk of drug-drug interactions via this enzyme.
CYP3A4 InhibitorNo-Low risk of drug-drug interactions via this enzyme.
Excretion
Half-life (T1/2)2.5 hours-Predicted moderate duration in the body.
Toxicity
hERG InhibitionNo-Low risk of cardiac toxicity.
Ames MutagenicityNo-Unlikely to be mutagenic.

Medicinal Chemistry Strategies and Lead Optimization Pertaining to 2 1 Methyl 1h Pyrazol 4 Yl Thiazol 5 Ol

Identification of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol as a Chemical Probe or Lead Compound in Research

The identification of a molecule like this compound as a chemical probe or lead compound typically originates from high-throughput screening (HTS) campaigns or fragment-based drug discovery (FBDD) efforts. The pyrazolyl-thiazole core is a common feature in molecules targeting a variety of protein classes, particularly protein kinases. nih.govnih.govrsc.orgrsc.org The pyrazole (B372694) moiety can act as a versatile scaffold, capable of forming key hydrogen bond interactions within ATP-binding sites, while the thiazole (B1198619) ring can be functionalized to achieve desired potency, selectivity, and pharmacokinetic properties. globalresearchonline.net

The presence of the thiazol-5-ol (B1612293) substructure is of particular interest. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to a specific site on a biological target. Its phenolic nature also imparts specific physicochemical properties, such as acidity, which can influence cell permeability and target engagement. The discovery of this compound as a "hit" in a screening campaign would trigger a cascade of medicinal chemistry efforts to validate its activity and explore its potential as a starting point for a lead optimization program. The initial validation would involve confirming its structure, purity, and activity in secondary assays to rule out artifacts and promiscuous inhibition.

Strategies for Improving Potency and Selectivity of Thiazol-5-ol Derivatives

Once validated as a hit, the primary goal of lead optimization is to enhance the potency and selectivity of the compound. For this compound, a systematic structure-activity relationship (SAR) study would be initiated. This involves the synthesis and biological evaluation of a series of analogs to understand how modifications to different parts of the molecule affect its activity.

Key areas for modification would include:

The Pyrazole Ring: The N-methyl group on the pyrazole is a common feature in many bioactive compounds, often contributing to metabolic stability and proper orientation within a binding pocket. nih.gov Modifications at other positions of the pyrazole ring, if synthetically feasible, could be explored to probe for additional interactions.

The Thiazole Ring: The thiazole ring itself is a key component of many biologically active compounds. nih.gov Substitutions on the thiazole ring, particularly at the 4-position, are a common strategy to enhance potency and modulate physicochemical properties. For instance, the introduction of small alkyl or aryl groups could fill hydrophobic pockets in the target protein.

The Thiazol-5-ol Moiety: The hydroxyl group is a prime candidate for modification. While potentially crucial for binding, its phenolic nature can sometimes lead to poor pharmacokinetic properties, such as rapid glucuronidation. Strategies could involve its replacement with bioisosteres like a carboxamide or a sulfonamide to maintain hydrogen bonding capabilities while improving metabolic stability.

Bioisosteric Replacement and Scaffold Hopping:

Bioisosteric replacement is a powerful strategy to fine-tune the properties of a lead compound. In the context of the pyrazolyl-thiazole scaffold, the pyrazole ring could be replaced with other five-membered heterocycles like imidazole (B134444) or triazole to explore different electronic properties and hydrogen bonding patterns. nih.govacs.orgresearchgate.net Similarly, the thiazole ring could be swapped for an oxazole (B20620) or isoxazole.

Scaffold hopping involves a more drastic change to the core structure while aiming to retain the key binding interactions. For a pyrazolyl-thiazole lead, a medicinal chemist might explore entirely different heterocyclic systems that can present the key pharmacophoric elements in a similar spatial arrangement. nih.govnih.govrsc.org

The following table summarizes potential modifications and their rationale for improving potency and selectivity:

Molecular SubstructureProposed ModificationRationale for Improvement
Pyrazole Ring Substitution at C3 or C5Probe for additional binding interactions and modulate electronics.
Replacement with imidazole or triazoleBioisosteric replacement to alter hydrogen bonding and polarity. nih.govacs.orgresearchgate.net
Thiazole Ring Substitution at C4Fill hydrophobic pockets and improve potency.
Replacement with oxazole or isoxazoleBioisosteric replacement to modulate metabolic stability and electronics.
Thiazol-5-ol Conversion to ether or esterInvestigate the necessity of the free hydroxyl for activity.
Replacement with carboxamide or sulfonamideMaintain hydrogen bonding potential while improving metabolic stability.

Strategies for Modulating Metabolic Stability and Pharmacokinetic Properties in In Vitro Research Models

A lead compound must possess not only high potency but also favorable pharmacokinetic properties to be a viable candidate for further development. The metabolic stability of the pyrazolyl-thiazole scaffold is a key consideration.

Potential Metabolic Hotspots:

N-Methyl Group of Pyrazole: While often metabolically stable, N-demethylation can occur.

Thiazole Ring: The thiazole ring can be susceptible to oxidation at the sulfur atom or epoxidation of the double bond, potentially leading to reactive metabolites. fz-juelich.de

Thiazol-5-ol: The phenolic hydroxyl group is a prime site for phase II metabolism, particularly glucuronidation, which can lead to rapid clearance.

Strategies to Enhance Metabolic Stability:

Blocking Metabolic Sites: The introduction of blocking groups, such as fluorine atoms, at or near potential sites of metabolism can prevent oxidative breakdown.

Modulating Electronics: Replacing electron-rich aromatic rings with more electron-deficient ones (e.g., replacing a phenyl group with a pyridine) can reduce susceptibility to cytochrome P450-mediated oxidation. nih.gov

Bioisosteric Replacement: As mentioned earlier, replacing metabolically labile moieties with more stable isosteres is a common and effective strategy. For example, replacing the thiazole with a more metabolically robust heterocycle.

The following table outlines strategies to address potential pharmacokinetic liabilities:

Pharmacokinetic IssuePotential CauseMitigation Strategy
Poor Metabolic Stability Oxidation of thiazole ring, N-demethylation of pyrazoleIntroduction of blocking groups (e.g., fluorine), bioisosteric replacement of the thiazole. nih.govfz-juelich.de
Rapid Clearance Glucuronidation of the thiazol-5-olProdrug approach (see section 6.5), replacement of the hydroxyl with a metabolically stable bioisostere.
Poor Permeability High polarity from the thiazol-5-olMasking the hydroxyl group through a prodrug strategy, reducing overall polarity of the molecule.

Addressing Off-Target Activities and Polypharmacology in Preclinical Research Settings

As lead optimization progresses, it is crucial to assess the compound's selectivity profile. Many small molecule inhibitors, particularly those targeting kinase ATP-binding sites, can exhibit activity against multiple targets. This "polypharmacology" can be either beneficial or detrimental.

Strategies to Address Off-Target Activities:

Systematic SAR: A thorough SAR campaign can often identify structural modifications that enhance selectivity for the desired target while reducing affinity for off-targets.

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational modeling and docking studies can guide the design of more selective compounds that exploit unique features of the target's binding site. mdpi.com

Kinome Profiling: For kinase inhibitors, screening the lead compound against a broad panel of kinases (kinome profiling) is a standard practice to identify off-target activities early in the discovery process.

In some cases, polypharmacology can be a desirable attribute, for instance, if a compound can inhibit multiple kinases in a cancer-related pathway. nih.gov The key is to understand the compound's full biological activity profile and to rationally design molecules with the desired selectivity.

Prodrug and Drug Delivery System Concepts for Research Applications of this compound

The thiazol-5-ol moiety, while potentially important for activity, presents a handle for prodrug strategies. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.

Prodrug Strategies for the Thiazol-5-ol Group:

Ester Prodrugs: The hydroxyl group can be converted to an ester (e.g., acetate, phosphate, or amino acid ester). These esters can mask the polar hydroxyl group, potentially improving cell permeability and oral absorption. Once inside the body, endogenous esterases can cleave the ester to release the active hydroxyl compound.

Carbonate and Carbamate Prodrugs: Similar to esters, carbonates and carbamates can be used to mask the hydroxyl group and are cleaved by esterases or other enzymes.

Targeted Drug Delivery: The prodrug approach can also be used for targeted delivery. For example, linking the compound to a molecule that is specifically taken up by certain cells could concentrate the active drug at its site of action.

The design of a successful prodrug requires a careful balance between stability in the gastrointestinal tract and circulation, and efficient conversion to the active drug at the desired site.

The following table provides examples of prodrug strategies for the hydroxyl group:

Prodrug MoietyLinkage to Thiazol-5-olActivation MechanismPotential Advantage
Phosphate Phosphate esterAlkaline phosphatasesImproved aqueous solubility.
Amino Acid Amino acid esterEsterasesPotential for active transport.
Polyethylene (B3416737) Glycol (PEG) Ether or esterN/A (sustained release)Increased half-life and reduced immunogenicity.

Advanced Analytical and Characterization Methodologies for Research on 2 1 Methyl 1h Pyrazol 4 Yl Thiazol 5 Ol

High-Resolution Mass Spectrometry in Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of new chemical entities, offering unparalleled precision in mass determination. This capability is crucial for confirming the elemental composition of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol and monitoring the progress of its synthesis. By providing an exact mass measurement, typically with an accuracy of less than 5 ppm, HRMS allows for the unambiguous verification of a compound's molecular formula.

In metabolic studies, HRMS, often coupled with liquid chromatography (LC-HRMS), is vital for identifying and characterizing metabolites in complex biological samples. bioradiations.com The metabolism of pyrazole-containing compounds has been shown to involve processes such as hydroxylation and conjugation. nih.gov For this compound, researchers would use HRMS to screen for potential biotransformations, such as the addition of oxygen (hydroxylation) or the conjugation with glucuronic acid or sulfate, by identifying the corresponding mass shifts in metabolites extracted from in vitro or in vivo systems. nih.govnih.gov

Furthermore, HRMS serves as a powerful technique for real-time reaction monitoring. During the synthesis of the target compound, small aliquots of the reaction mixture can be analyzed to track the depletion of starting materials and the formation of the desired product by monitoring their respective exact masses. This allows for precise optimization of reaction conditions, such as time, temperature, and catalyst loading, ensuring efficient and complete conversion.

Table 1: Hypothetical Metabolites of this compound and Their Expected Exact Masses as Determined by HRMS.
Compound/MetaboliteChemical FormulaBiotransformationExpected [M+H]+ (m/z)
Parent CompoundC7H7N3OS-198.0383
Hydroxylated MetaboliteC7H7N3O2SPhase I: Oxidation214.0332
Glucuronide ConjugateC13H15N3O7SPhase II: Glucuronidation374.0601
Sulfate ConjugateC7H7N3O4S2Phase II: Sulfation277.9954

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogs and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. For this compound and its synthetic analogs, one-dimensional (1D) NMR experiments, such as 1H (proton) and 13C (carbon-13) NMR, provide definitive information about the molecular skeleton.

The 1H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. wikipedia.org For the target compound, distinct signals would be expected for the methyl group protons, the pyrazole (B372694) ring protons, and the thiazole (B1198619) ring proton. wikipedia.orgnih.govnih.gov The 13C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule, confirming the carbon framework. nih.govharvard.edu Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations between protons and carbons, ensuring an unambiguous assignment of all signals and confirming the regiochemistry of the pyrazole-thiazole linkage. rsc.org

Beyond primary structural confirmation, advanced NMR methods can be used to study the interaction of this compound with biological macromolecules, such as proteins. Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping can identify which parts of the small molecule are in close contact with the target protein and can help map the binding site on the protein, respectively.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound in DMSO-d6.
Atom Position1H δ (ppm)13C δ (ppm)
N-CH3~3.85 (s, 3H)~39.0
Pyrazole C3-H~8.10 (s, 1H)~138.5
Pyrazole C5-H~7.80 (s, 1H)~129.0
Thiazole C4-H~7.20 (s, 1H)~115.0
Thiazole C2-~165.0
Thiazole C5-OH~10.5 (br s, 1H)~170.0
Pyrazole C4-~110.0

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Quantitative Analysis in Biological Research Matrices

Chromatographic methods are fundamental for separating complex mixtures and are essential for both the purification and analysis of research compounds. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound. Using a reversed-phase column (e.g., C18) and a suitable mobile phase, the compound can be separated from starting materials, byproducts, and other impurities. sygnaturediscovery.com A detector, typically UV-Vis, measures the absorbance of the eluting compounds, and the purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.

For quantitative analysis, especially in complex biological matrices like plasma, serum, or urine, Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. mdpi.comnih.gov A robust LC-MS/MS method involves developing an efficient chromatographic separation followed by detection using tandem mass spectrometry. sygnaturediscovery.com Often, this is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This parent-daughter ion transition is highly specific to the analyte, minimizing interference from the biological matrix and allowing for accurate quantification, often to the picogram or nanogram per milliliter level. mdpi.comnih.gov

Table 3: Typical Parameters for an LC-MS/MS Method for Quantifying this compound in Plasma.
ParameterCondition
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionPrecursor Ion (Q1): 198.0 → Product Ion (Q3): [Specific fragment]
Linear Range1 - 1000 ng/mL
LOD / LOQ0.5 ng/mL / 1.0 ng/mL

X-ray Crystallography and Cryo-EM for Ligand-Target Co-crystal Structure Determination

While NMR provides the covalent structure, X-ray crystallography offers an unparalleled, definitive view of a molecule's three-dimensional architecture in the solid state. By diffracting X-rays off a single crystal of this compound, researchers can determine the precise spatial arrangement of every atom, confirming bond lengths, bond angles, and torsional angles. nuvisan.comspringernature.com This technique is crucial for verifying the compound's absolute stereochemistry if chiral centers are present and for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, that dictate how molecules pack in a crystal lattice. researchgate.net

When investigating the compound's interaction with a protein target, co-crystallography is a powerful tool. If a stable complex between the ligand and its target protein can be crystallized, X-ray diffraction can reveal the exact binding mode of the ligand within the protein's active site. This structural information is invaluable for structure-based drug design, allowing for the rational optimization of the compound to improve potency and selectivity.

For very large protein complexes or proteins that are resistant to crystallization, Cryogenic Electron Microscopy (Cryo-EM) has emerged as a revolutionary alternative. In Cryo-EM, a solution of the ligand-protein complex is flash-frozen, and its structure is determined by imaging thousands of individual particles with an electron microscope. This technique would be particularly applicable for determining the structure of this compound bound to a large kinase or other macromolecular target that proves difficult to analyze via crystallography.

Table 4: Representative Crystallographic Data for a Heterocyclic Compound Analogous to this compound. nuvisan.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.45
Volume (Å3)1082.1
Z4
R-factor0.045

Biophysical Methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Differential Scanning Fluorimetry) for Quantifying Molecular Interactions

To fully understand the potential of a compound, it is critical to quantify its binding to its biological target. A suite of biophysical methods is available to measure binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics. bioradiations.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. From this data, the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD) can be calculated, providing a detailed kinetic profile of the interaction. montclair.edu

Table 5: Sample Kinetic Data from an SPR Experiment. bioradiations.commontclair.edu
Compoundkon (M-1s-1)koff (s-1)KD (nM)
This compound8.5 x 1051.7 x 10-220

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring binding thermodynamics. tainstruments.com It directly measures the heat released or absorbed when a ligand binds to its target in solution. jhu.edu In an ITC experiment, a solution of the compound is titrated into a cell containing the target protein. The resulting heat changes are measured after each injection until the protein is saturated. The data is fitted to a binding model to directly determine the binding affinity (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic signature of the interaction. harvard.edutainstruments.com

Table 6: Thermodynamic Profile from an ITC Experiment.
ParameterValue
Affinity (KD)25 nM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (TΔS)+2.0 kcal/mol

Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay (TSA), is a high-throughput method used to assess whether a compound binds to and stabilizes a target protein. springernature.comsemanticscholar.org The technique uses a fluorescent dye that binds to hydrophobic regions of a protein, which become exposed as the protein unfolds due to heat. nih.gov The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). The binding of a ligand, such as this compound, typically stabilizes the protein's structure, resulting in an increase in its Tm. This change in melting temperature (ΔTm) is a robust indicator of a direct binding interaction. eubopen.org

Table 7: Example Data from a Differential Scanning Fluorimetry (DSF) Assay.
ConditionMelting Temperature (Tm)Thermal Shift (ΔTm)
Protein alone (DMSO control)48.2 °C-
Protein + Compound (10 µM)54.7 °C+6.5 °C

Future Directions and Emerging Research Avenues for 2 1 Methyl 1h Pyrazol 4 Yl Thiazol 5 Ol

Development of Novel Chemical Biology Tools and Probes Based on the Thiazol-5-ol (B1612293) Scaffold

The thiazol-5-ol scaffold within 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol provides a versatile platform for the design and synthesis of innovative chemical biology tools. The inherent reactivity of the thiazole (B1198619) ring, which features multiple sites amenable to chemical modification, allows for the strategic incorporation of various functional groups. nih.gov These modifications can transform the parent molecule into sophisticated probes for studying complex biological systems.

Future research could focus on the development of the following types of probes:

Affinity-Based Probes: By attaching reactive groups, such as electrophiles or photo-activatable moieties, to the thiazol-5-ol scaffold, researchers can create probes capable of covalently labeling their biological targets. This approach is invaluable for target identification and validation, providing a direct means to isolate and identify the proteins or other biomolecules with which the compound interacts.

Fluorescent Probes: The conjugation of fluorophores to the this compound structure would enable the visualization of its subcellular localization and dynamic interactions within living cells. These fluorescent probes would be instrumental in cellular imaging studies, offering insights into the compound's mechanism of action and its journey through various cellular compartments.

Biotinylated Probes: The introduction of a biotin (B1667282) tag would facilitate the purification and enrichment of the compound's binding partners through affinity chromatography. This technique is a powerful tool for proteomics-based approaches to unravel the full spectrum of molecular interactions.

The development of these chemical biology tools will be crucial in elucidating the specific molecular mechanisms underlying the biological effects of this compound and its derivatives.

Exploration of New Biological Targets and Disease Areas for Research Intervention

The established pharmacological profiles of pyrazole (B372694) and thiazole derivatives suggest a multitude of potential biological targets and therapeutic areas for this compound. globalresearchonline.netnih.gov The hybridization of these two pharmacophores may lead to compounds with enhanced efficacy or novel mechanisms of action. nih.gov Future research should be directed towards a systematic screening of this compound and its analogs against a wide array of biological targets implicated in various diseases.

Key areas for exploration include:

Antimicrobial Targets: Given that both pyrazole and thiazole moieties have demonstrated antimicrobial properties, this hybrid compound is a strong candidate for the development of new anti-infective agents. nih.govrsc.org Potential targets for investigation include bacterial enzymes essential for cell wall synthesis, such as penicillin-binding proteins, and fungal enzymes like sterol 14α-demethylase. rsc.org

Oncology: Many pyrazole and thiazole derivatives exhibit potent anticancer activity. nih.gov Future studies could explore the inhibitory potential of this compound against various protein kinases, which are often dysregulated in cancer. The thiazole ring is a known scaffold in several kinase inhibitors. nih.gov

Inflammatory Pathways: The anti-inflammatory properties of pyrazole-containing drugs, such as celecoxib, are well-documented. nih.gov Research into the effects of this compound on key inflammatory mediators, such as cyclooxygenase (COX) enzymes and various cytokines, could reveal its potential as a novel anti-inflammatory agent.

Neurodegenerative Diseases: Some heterocyclic compounds have shown promise in the context of neurodegenerative disorders. Investigating the ability of this compound to modulate pathways involved in neuroinflammation or protein aggregation could open up new therapeutic possibilities.

A comprehensive screening approach, coupled with detailed mechanistic studies, will be essential to uncover the full therapeutic potential of this chemical scaffold.

Potential Biological Target ClassSpecific ExamplesRationale for Investigation
Bacterial Enzymes Penicillin-Binding Proteins (PBPs), DNA GyrasePyrazolyl-thiazole derivatives have shown antimicrobial activity. rsc.org
Fungal Enzymes Sterol 14α-demethylaseKnown target for azole antifungals; the heterocyclic nature of the compound makes it a candidate. rsc.org
Protein Kinases c-Met Kinase, Cyclin-Dependent Kinases (CDKs)Thiazole is a privileged scaffold in kinase inhibitor design. nih.gov
Inflammatory Enzymes Cyclooxygenase (COX-1, COX-2)Pyrazole is a core structure in some NSAIDs like celecoxib. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and these technologies can be powerfully applied to the design and optimization of derivatives of this compound. nih.gov By leveraging existing data on related heterocyclic compounds, AI and ML algorithms can accelerate the identification of new drug candidates with improved properties. acs.org

Future applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on datasets of pyrazole-thiazole analogs to build predictive QSAR models. nih.gov These models can then be used to forecast the biological activity of novel, untested derivatives, allowing for the prioritization of synthetic efforts on the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. frontiersin.org These models can be optimized to generate compounds with specific desired properties, such as high potency, low toxicity, and favorable pharmacokinetic profiles.

Virtual Screening: ML-based scoring functions can enhance the accuracy of virtual screening campaigns, enabling the rapid identification of potential hits from large compound libraries that are predicted to bind to a specific biological target. frontiersin.org

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial. ML models trained on large ADMET datasets can provide valuable insights into the likely in vivo behavior of new derivatives.

The synergy between computational approaches and experimental validation will undoubtedly streamline the drug discovery pipeline for this class of compounds.

AI/ML ApplicationDescriptionPotential Impact on Research
QSAR Modeling Building predictive models that correlate chemical structure with biological activity. nih.govPrioritization of synthetic targets and a better understanding of structure-activity relationships.
Generative Models Designing novel molecules with desired properties from scratch. frontiersin.orgRapid exploration of new chemical space around the core scaffold.
Virtual Screening Computationally screening large libraries of compounds for potential activity against a target. frontiersin.orgEfficient identification of initial hits for further experimental testing.
ADMET Prediction Predicting the pharmacokinetic and toxicity profiles of compounds.Early deselection of candidates with unfavorable properties, reducing late-stage failures.

Advancements in Synthetic Methodologies for Related Heterocyclic Systems

Progress in synthetic organic chemistry will be fundamental to unlocking the full potential of the this compound scaffold. The development of more efficient, versatile, and sustainable synthetic methods will enable the creation of diverse libraries of analogs for biological screening.

Future research in this area should focus on:

Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of generating molecular complexity in a single step. rsc.org Developing novel MCRs to construct the pyrazole-thiazole core or to functionalize it would significantly expedite the synthesis of compound libraries.

Flow Chemistry: Continuous flow synthesis provides numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry techniques to the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is becoming increasingly important. researchgate.net Research into greener synthetic routes, such as microwave-assisted synthesis or reactions in aqueous media, will be crucial for the sustainable development of these compounds. researchgate.net

Late-Stage Functionalization: The ability to modify the core scaffold in the final steps of a synthetic sequence is highly desirable. Developing robust late-stage functionalization methods would allow for the rapid diversification of advanced intermediates, providing access to a wider range of analogs.

These advancements in synthetic chemistry will not only facilitate the exploration of the structure-activity relationships of this compound class but also pave the way for their potential large-scale production.

Collaborative Research Opportunities and Interdisciplinary Approaches in Thiazole-Pyrazole Chemistry

The multifaceted nature of drug discovery necessitates a highly collaborative and interdisciplinary approach to fully capitalize on the potential of the this compound scaffold. The complexity of moving a compound from initial discovery to a potential clinical candidate requires the integration of expertise from various scientific disciplines.

Key opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research groups, with their focus on fundamental discovery and innovation, and pharmaceutical companies, with their expertise in drug development and clinical translation, can create a powerful synergy.

Consortia for Data Sharing: The establishment of consortia to share synthetic protocols, biological screening data, and computational models related to pyrazole-thiazole chemistry could accelerate progress in the field by avoiding redundant efforts and fostering a more collaborative research environment.

Integration of Computational and Experimental Sciences: A close feedback loop between computational chemists, who can design and model new compounds, and synthetic and medicinal chemists, who can synthesize and test them, is essential for rapid and efficient drug discovery. Biologists are also a critical part of this loop, providing insights into the biological relevance of the targets and the mechanisms of action of the compounds.

By fostering a collaborative ecosystem, the scientific community can more effectively navigate the challenges of drug discovery and work towards translating the promise of compounds like this compound into tangible therapeutic benefits. The publication of special journal issues dedicated to pyrazole and thiazole chemistry indicates a growing and collaborative research community in this area. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.